molecular formula C15H15ClN2O3S B1452276 Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate CAS No. 1159694-98-0

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate

Cat. No.: B1452276
CAS No.: 1159694-98-0
M. Wt: 338.8 g/mol
InChI Key: ITXFMDLPXNTRBT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of an ethyl ester group, an amino group, a chlorophenyl carbamoyl group, and a methyl group attached to the thiophene ring

Preparation Methods

The synthesis of Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of the Chlorophenyl Carbamoyl Group: This step involves the reaction of the thiophene derivative with a chlorophenyl isocyanate to form the carbamoyl group.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbamoyl group to an amine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, dichloromethane, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: It is explored for its use in the development of organic semiconductors and conductive polymers due to the electronic properties of the thiophene ring.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The presence of the amino and carbamoyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, potentially modulating their activity. The thiophene ring can also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-amino-5-{[(2-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the chlorophenyl carbamoyl group, which may result in different biological and chemical properties.

    Ethyl 2-amino-5-[(2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate: Contains a methyl group instead of a chlorine atom on the phenyl ring, potentially affecting its reactivity and interactions.

    Ethyl 2-amino-5-[(2-bromophenyl)carbamoyl]-4-methylthiophene-3-carboxylate: The presence of a bromine atom instead of chlorine may influence the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-7-5-4-6-9(10)16/h4-7H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXFMDLPXNTRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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